molecular formula C10H8N2O2 B13760970 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone CAS No. 5428-37-5

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone

Cat. No.: B13760970
CAS No.: 5428-37-5
M. Wt: 188.18 g/mol
InChI Key: BLMWHISHMGJKFX-MKICQXMISA-N
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Description

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone is an organic compound with the molecular formula C10H8O3. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its unique structure, which includes a furan ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone can be synthesized through the reaction of 2-furancarboxaldehyde with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction can be represented as follows:

2-Furancarboxaldehyde+Hydrazine2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone\text{2-Furancarboxaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} 2-Furancarboxaldehyde+Hydrazine→2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated furans

Scientific Research Applications

2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde: A precursor to 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone.

    5-Methyl-2-furancarboxaldehyde: A similar compound with a methyl group on the furan ring.

    5-Hydroxymethyl-2-furancarboxaldehyde: Another derivative of furfural with a hydroxymethyl group.

Uniqueness

This compound is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5428-37-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]methanimine

InChI

InChI=1S/C10H8N2O2/c1-3-9(13-5-1)7-11-12-8-10-4-2-6-14-10/h1-8H/b11-7+,12-8+

InChI Key

BLMWHISHMGJKFX-MKICQXMISA-N

Isomeric SMILES

C1=COC(=C1)/C=N/N=C/C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=NN=CC2=CC=CO2

Origin of Product

United States

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